molecular formula C18H21N7O3 B607265 eCF309 CAS No. 2001571-40-8

eCF309

Número de catálogo: B607265
Número CAS: 2001571-40-8
Peso molecular: 383.412
Clave InChI: PSICWGWNIOOULV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Biochemical Properties

eCF309 functions as an ATP-competitive inhibitor of mTOR, specifically targeting the mTORC1 and mTORC2 complexes. Key biochemical properties include:

  • Potency : Exhibits low nanomolar potency with an IC50 ranging from 10 to 15 nM in both in vitro and cellular assays .
  • Selectivity : Demonstrates high selectivity with an S-score of 0.01 at 10 µM, indicating minimal off-target effects compared to other kinases .
  • Mechanism of Action : Inhibits the phosphorylation of downstream targets such as 4E-BP1, AKT, and P70-S6K, thereby disrupting mTOR signaling pathways critical for cell cycle progression and metabolism .

Cellular Effects

The inhibition of mTOR by this compound leads to significant alterations in cellular behavior:

  • Cell Growth and Proliferation : this compound effectively reduces cell viability and proliferation across various cancer cell lines, including glioma cells .
  • Metabolic Regulation : The compound influences metabolic pathways by modulating gene expression related to cell growth and survival.
  • Subcellular Localization : this compound is directed to specific organelles within the cell, ensuring effective interaction with its targets.

Scientific Research Applications

This compound has diverse applications across multiple fields:

Cancer Research

This compound has been extensively studied for its potential in cancer therapy due to its ability to inhibit mTOR signaling, which is often dysregulated in tumors. Notable findings include:

  • Glioma Studies : In a study focusing on glioma cells, this compound exhibited strong antiproliferative properties, outperforming several existing treatments. It was shown to synergize effectively with other inhibitors targeting the PI3K/mTOR pathway .
  • Combination Therapies : Research indicates that combining this compound with other agents can enhance therapeutic efficacy against resistant cancer types by targeting multiple pathways simultaneously .

Chemical Biology

As a chemical probe, this compound serves as a valuable tool for elucidating the role of mTOR in various biological processes. Its high selectivity allows researchers to study mTOR's specific functions without interference from other kinases.

Case Studies

StudyFocusFindings
Fraser et al. (2016)Development of this compoundEstablished this compound's potency and selectivity; demonstrated its utility in studying mTOR signaling pathways .
Pyrazolopyrimide Library Screening (2020)Antiproliferative ActivityIdentified this compound's strong inhibition of glioma cell proliferation; highlighted its potential for combination therapies with PI3K inhibitors .
Targeting mTOR Pathway (2021)ATP-competitive InhibitorsCompared this compound with other mTOR inhibitors; confirmed its superior selectivity and potency in inhibiting tumor growth .

Actividad Biológica

eCF309 is a highly selective and potent inhibitor of the mammalian target of rapamycin (mTOR), a critical kinase involved in cell growth, proliferation, and survival. Its biological activity has been extensively studied, particularly in the context of cancer therapy. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potency, selectivity, and relevant case studies.

  • Chemical Name : 3-(2-Amino-5-benzoxazolyl)-1-(2,2-diethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
  • CAS Number : 2001571-40-8
  • Molecular Formula : C15H19N5O2
  • Purity : ≥98%
  • Solubility : Cell-permeable

This compound functions as an ATP-competitive inhibitor of mTOR by binding to its catalytic site, thereby blocking the phosphorylation of downstream targets involved in the mTOR signaling pathway. This inhibition leads to reduced cell proliferation and survival in various cancer cell lines.

Potency and Selectivity

The potency of this compound is characterized by its low IC50 values:

TargetIC50 (nM)Selectivity
mTOR15High
PI3Kα (E545K mutant)981Moderate
DNA-PK90Moderate
DDR177Moderate

This compound exhibits over 60-fold selectivity for mTOR over PI3K isoforms, making it a valuable tool for studying mTOR-related pathways without significant off-target effects .

Antiproliferative Activity

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines:

  • MCF7 (breast cancer) : EC50 = 8.5 nM
  • U87 (glioma) : EC50 = 13 nM
  • T98 (glioma) : EC50 = 10 nM

The compound's antiproliferative effects are attributed to its ability to inhibit the mTOR signaling pathway. Combination studies with other inhibitors such as GDC0941 (a pan-PI3K inhibitor) have shown synergistic effects, enhancing the overall antiproliferative activity against glioma cells .

Study on Glioma Cells

A comprehensive study explored the effects of this compound on patient-derived glioma cells. The results indicated that this compound not only inhibited cell proliferation but also induced apoptosis through mTOR pathway inhibition. Synergistic effects were observed when this compound was combined with other targeted therapies, suggesting its potential in combination treatment strategies for glioblastoma multiforme (GBM) .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound revealed that modifications at the N1 position of the pyrazolopyrimidine ring significantly influenced its potency and selectivity. The presence of oxygen atoms in this region was found to enhance mTOR selectivity while maintaining low off-target activity .

Propiedades

IUPAC Name

5-[4-amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3/c1-3-26-13(27-4-2)8-25-17-14(16(19)21-9-22-17)15(24-25)10-5-6-12-11(7-10)23-18(20)28-12/h5-7,9,13H,3-4,8H2,1-2H3,(H2,20,23)(H2,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSICWGWNIOOULV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1C2=NC=NC(=C2C(=N1)C3=CC4=C(C=C3)OC(=N4)N)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes eCF309 a valuable tool for studying mTOR signaling?

A1: this compound is a highly potent and selective inhibitor of the mTOR kinase. [] This means it can effectively block the activity of mTOR at low concentrations while having minimal effects on other kinases. This high selectivity is crucial for researchers because it allows them to specifically investigate the role of mTOR in various cellular processes and disease models without confounding results due to off-target effects. The compound's effectiveness in cell-based assays further strengthens its utility as a tool for dissecting the complexities of mTOR signaling. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.